molecular formula C17H10ClNO4 B7951291 4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid

4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid

Cat. No.: B7951291
M. Wt: 327.7 g/mol
InChI Key: UNCPASIOMRAMKY-UHFFFAOYSA-N
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Description

The compound with the identifier 4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical compound with specific properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or functional groups but differ in their reactivity, properties, and applications. Some similar compounds include:

    Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.

    Salicylsalicylic acid (CID 5161): Used in various pharmaceutical applications.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.

    Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug .

This compound stands out due to its unique chemical structure and specific applications in various fields of research and industry.

Properties

IUPAC Name

4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-13-6-5-9(17(22)23)7-14(13)19-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,19H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCPASIOMRAMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)C(=O)O)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)C(=O)O)Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.